Cas no 2098018-84-7 (N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine)

N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic organic compound featuring a pyrazole core substituted with a thiophene moiety and an N-methylaminoethyl side chain. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a potential intermediate in the synthesis of bioactive molecules. The presence of both pyrazole and thiophene rings enhances its binding affinity to biological targets, while the flexible amine side chain improves solubility and derivatization potential. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for research in medicinal chemistry and drug discovery. The compound's stability under standard conditions further supports its utility in experimental and industrial settings.
N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine structure
2098018-84-7 structure
商品名:N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
CAS番号:2098018-84-7
MF:C10H13N3S
メガワット:207.295320272446
CID:5048393

N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
    • N-methyl-2-(4-thiophen-3-ylpyrazol-1-yl)ethanamine
    • N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
    • インチ: 1S/C10H13N3S/c1-11-3-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8,11H,3-4H2,1H3
    • InChIKey: HWGOARVRFXCGSH-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)C1C=NN(C=1)CCNC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 177
  • トポロジー分子極性表面積: 58.1
  • 疎水性パラメータ計算基準値(XlogP): 1

N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N303571-100mg
n-methyl-2-(4-(thiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-amine
2098018-84-7
100mg
$ 115.00 2022-06-03
TRC
N303571-500mg
n-methyl-2-(4-(thiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-amine
2098018-84-7
500mg
$ 435.00 2022-06-03
Life Chemicals
F2198-5799-0.5g
N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098018-84-7 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-5799-10g
N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098018-84-7 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2198-5799-0.25g
N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098018-84-7 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-5799-1g
N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098018-84-7 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-5799-2.5g
N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098018-84-7 95%+
2.5g
$932.0 2023-09-06
TRC
N303571-1g
n-methyl-2-(4-(thiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-amine
2098018-84-7
1g
$ 660.00 2022-06-03
Life Chemicals
F2198-5799-5g
N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
2098018-84-7 95%+
5g
$1398.0 2023-09-06

N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine 関連文献

N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amineに関する追加情報

N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine (CAS No. 2098018-84-7): An Emerging Compound in Medicinal Chemistry

N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine (CAS No. 2098018-84-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its N-methyl and thiophenyl substituents, has been the subject of several recent studies aimed at elucidating its biological activities and pharmacological properties.

The chemical structure of N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine consists of a pyrazole ring, a thiophene ring, and an N-methyl amine group. The presence of these functional groups imparts the compound with a high degree of chemical diversity, making it a valuable scaffold for the development of new drugs. The pyrazole ring, in particular, is known for its ability to form hydrogen bonds and interact with various biological targets, which is crucial for its pharmacological activity.

Recent research has highlighted the potential of N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain. The selective inhibition of COX enzymes by this compound suggests its potential as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which are known to have significant side effects.

In addition to its anti-inflammatory properties, N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine has also shown promise in the field of oncology. A study conducted by researchers at the University of California found that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism behind this selective cytotoxicity is believed to involve the modulation of mitochondrial function and the activation of apoptotic signaling pathways. These findings suggest that N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amines could be developed into novel anticancer agents with improved safety profiles.

The pharmacokinetic properties of N-Methyl-2-(4-(thiophen-3-y l)-1H-pyrazol - 1 - yl ) ethan - 1 - amine have also been extensively studied. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a therapeutic agent. Its high oral bioavailability and low toxicity profile are particularly advantageous for drug development.

Moreover, the synthetic accessibility of N-Methyl - 2 - (4 - ( thiophen - 3 - yl ) - 1H - pyrazol - 1 - yl ) ethan - 1 - amine has been well-documented in the literature. Several efficient synthetic routes have been developed to produce this compound on a large scale, which is essential for its commercialization as a pharmaceutical product. These synthetic methods typically involve the coupling of a thiophene derivative with a pyrazole precursor followed by N-methylation to form the final product.

In conclusion, N-Methyl - 2 - (4 - ( thiophen - 3 - yl ) - 1H - pyrazol - 1 - yl ) ethan - 1 - amine (CAS No. 2098018 - 84 - 7) represents an exciting new direction in medicinal chemistry. Its unique structural features, combined with its promising biological activities and favorable pharmacokinetic properties, make it a valuable candidate for further investigation and potential clinical application. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies for various diseases.

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